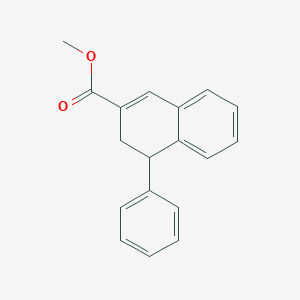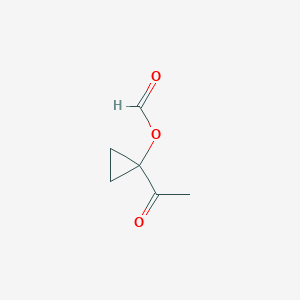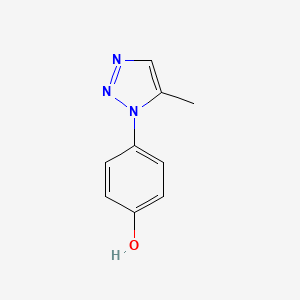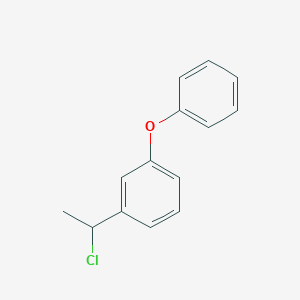
1-(1-Chloroethyl)-3-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with ethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is often purified using advanced techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
1-(1-Chloroethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxybenzyl alcohol derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Phenoxybenzyl alcohol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
科学的研究の応用
1-(1-Chloroethyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chloroethyl)-3-phenoxybenzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The phenoxy group can also participate in resonance stabilization, influencing the reactivity of the compound.
類似化合物との比較
Similar Compounds
1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Phenoxybenzene: Lacks the chloroethyl group, resulting in different chemical properties and reactivity.
Uniqueness
1-(1-Chloroethyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 1-chloroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
80379-89-1 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC名 |
1-(1-chloroethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
FKEQUOYCLWBLBN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


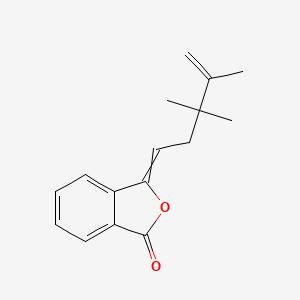
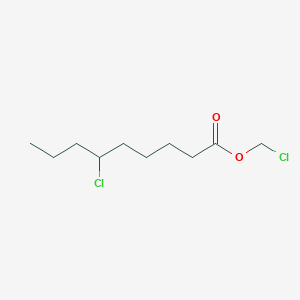
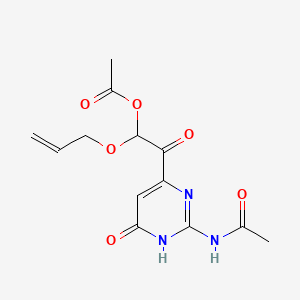
![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
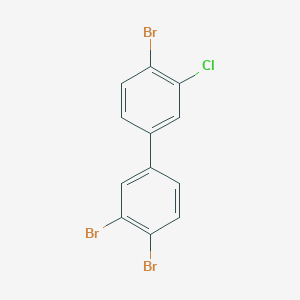
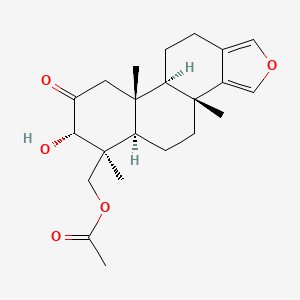

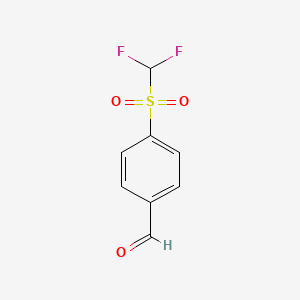
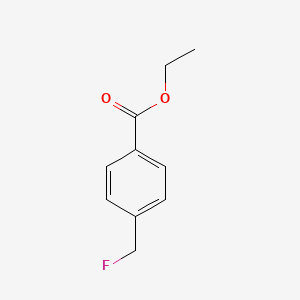
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
